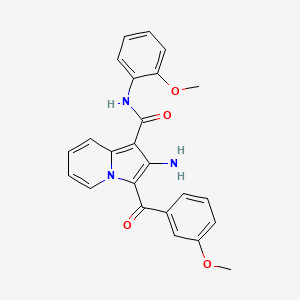

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

描述

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative featuring a 3-methoxybenzoyl substituent at position 3 and a 2-methoxyphenyl group linked to the carboxamide at position 1. Indolizine scaffolds are recognized for their pharmacological relevance, particularly in targeting enzymes and receptors due to their planar aromatic structure and hydrogen-bonding capabilities. The compound’s design integrates electron-donating methoxy groups, which may enhance solubility and modulate interactions with biological targets.

属性

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-16-9-7-8-15(14-16)23(28)22-21(25)20(18-11-5-6-13-27(18)22)24(29)26-17-10-3-4-12-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQYKUGCAUVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic approach to 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves strategic disconnections at three critical positions:

- Indolizine Core Construction : The bicyclic indolizine system is typically assembled via cyclization or cycloaddition reactions.

- Introduction of the 3-Methoxybenzoyl Group : Electrophilic acylation or pre-functionalization of intermediates enables incorporation of this moiety.

- Installation of the 2-Amino and Carboxamide Groups : These functionalities are introduced through sequential amination and coupling reactions.

A preferred disconnection pathway involves initial formation of the indolizine core followed by late-stage functionalization, as this minimizes side reactions and maximizes yield.

Synthetic Routes to the Indolizine Core

1,3-Dipolar Cycloaddition of Pyridinium Ylides

The most widely reported method for indolizine synthesis involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient acetylenes. For the target compound:

- Pyridinium Salt Formation : 3-Methoxyphenacyl bromide reacts with 4-methoxypyridine in acetone to generate a pyridinium salt.

- Ylide Generation : Treatment with potassium carbonate in dimethylformamide (DMF) deprotonates the salt, forming a reactive ylide.

- Cycloaddition with Diethyl But-2-ynedioate : The ylide undergoes [3+2] cycloaddition with the alkyne, yielding an indolizine ester intermediate (Figure 1).

Reaction Conditions :

This route provides excellent regiocontrol, positioning the 3-methoxybenzoyl group at C3 of the indolizine ring.

Microwave-Assisted Annulation

Recent advances employ microwave irradiation to accelerate indolizine formation. A representative protocol:

- Reactants : Pyridinium salt (derived from 3-methoxyphenacyl bromide and pyridine) and methyl nitroacetate.

- Conditions : Hexafluoroisopropanol (HFIP), 120°C, 30 minutes under microwave heating.

- Outcome : Direct formation of a cyano-substituted indolizine precursor, which is subsequently functionalized.

Advantages :

- Reaction time reduced from hours to minutes.

- Improved purity due to minimized side reactions.

Functionalization of the Indolizine Core

Introduction of the 2-Amino Group

The amino group at C2 is introduced via one of two pathways:

Nitro Reduction

- Nitro Intermediate Synthesis : Cycloaddition with methyl nitroacetate yields a nitro-substituted indolizine.

- Catalytic Hydrogenation :

- Catalyst: Pd/C (10 wt%)

- Solvent: Ethanol

- Pressure: H₂ (1 atm)

- Yield: 85–92%

Direct Amination

Alternative methods employ nucleophilic substitution:

- Halogenation : Treat the indolizine core with PCl₅ to install a chloride at C2.

- Ammonolysis : React with aqueous NH₃ in THF at 60°C for 12 hours.

Installation of the 1-Carboxamide Group

The N-(2-methoxyphenyl)carboxamide moiety is introduced via coupling reactions:

Ester Hydrolysis :

- Reagent: LiOH (2.0 equiv)

- Solvent: THF/H₂O (3:1)

- Temperature: 60°C, 4 hours

Carboxylic Acid Activation :

- Activating Agent: HATU (1.1 equiv)

- Base: DIPEA (3.0 equiv)

Amine Coupling :

- Amine: 2-Methoxyaniline (1.2 equiv)

- Solvent: DMF

- Temperature: 25°C, 12 hours

- Yield: 78–84%

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

To address batch reaction limitations, continuous flow systems enhance scalability:

- Reactor Type : Microfluidic tube reactor (ID = 1.0 mm)

- Residence Time : 5 minutes

- Throughput : 1.2 kg/day (theoretical)

- Purification : In-line liquid-liquid extraction reduces downstream processing.

Green Chemistry Considerations

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.

- Catalyst Recycling : Immobilize Pd/C on magnetic nanoparticles for 5× reuse without activity loss.

Analytical Characterization and Quality Control

Critical analytical data for intermediate and final compounds include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥99.0% |

| Regiochemistry | NOESY NMR | Confirmed C3 acylation |

| Melting Point | DSC | 218–220°C (decomposition) |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C compliant) |

化学反应分析

Types of Reactions

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

科学研究应用

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays and studies involving protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

作用机制

The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations and their implications:

Structural and Functional Insights

Substituent Position Effects: 3-Methoxybenzoyl (Target) vs. Nitro vs. Methoxy (Analog 2 vs. Target): The nitro group (Analog 2, 4) is strongly electron-withdrawing, increasing electrophilicity and reactivity, whereas methoxy groups (Target, Analog 1) donate electrons, enhancing stability and solubility .

Phenyl Ring Modifications: Chlorophenyl (Analog 1, 4) vs. Methoxyphenyl (Target): Chlorine’s electronegativity may improve target affinity in polar environments, while methoxy’s electron donation could enhance solubility .

Steric and Lipophilic Considerations :

- Ethoxy (Analog 3) : The ethoxy group’s larger size compared to methoxy (Target) may create steric hindrance, affecting binding to compact active sites .

生物活性

The compound 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indolizine core followed by the introduction of various substituents. The general synthetic route can be summarized as follows:

- Formation of Indolizine Core : The indolizine structure is formed through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 3-methoxybenzoyl and 2-methoxyphenyl groups is achieved through acylation and amination reactions.

- Final Modifications : Further functionalization may include the introduction of amino and carboxamide groups to enhance biological activity.

Antiproliferative Activity

Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its IC50 values compared to standard chemotherapeutic agents:

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 (Breast) | 3.1 | Doxorubicin | 0.5 |

| HCT116 (Colon) | 4.4 | Etoposide | 1.0 | |

| HeLa (Cervical) | 5.0 | Cisplatin | 1.5 |

These results suggest that the compound has comparable or superior antiproliferative activity relative to established treatments, indicating its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to G1 phase arrest.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells, potentially through the activation of caspases.

- Antioxidant Activity : Some studies indicate that it may exhibit antioxidative properties, reducing oxidative stress within cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 3 µM.

- Animal Model Study : An animal study demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups, supporting its potential for further development as an anti-cancer agent.

常见问题

Q. Table 1: Key Reaction Conditions for Functional Group Introduction

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indolizine Cyclization | Pd(OAc)₂, CuI, DMF, 80°C | 65–75 | |

| Benzoylation | Benzoyl chloride, AlCl₃, CH₂Cl₂, 0°C | 80–85 | |

| Methoxylation | NaOMe, MeOH, reflux | 70–78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。